2,3-Diphenyl-1H-indole-1-carbaldehyde is an organic compound belonging to the indole family, characterized by its complex structure and significant chemical properties. Its molecular formula is with a molecular weight of approximately 297.35 g/mol. The compound features a diphenyl group attached to the indole structure, along with a carbaldehyde functional group, which contributes to its reactivity and potential biological activity. The melting point of this compound is reported to be between 229-230°C, indicating its stability at elevated temperatures .
These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry.
The biological activity of 2,3-Diphenyl-1H-indole-1-carbaldehyde has been explored in various studies, particularly for its potential pharmacological effects. Indole derivatives are known for their diverse biological activities, including:
The synthesis of 2,3-Diphenyl-1H-indole-1-carbaldehyde typically involves several steps:
These methods emphasize the compound's synthetic accessibility for research and industrial applications.
2,3-Diphenyl-1H-indole-1-carbaldehyde finds applications in various fields:
Interaction studies involving 2,3-Diphenyl-1H-indole-1-carbaldehyde often focus on its binding affinity with biological targets such as enzymes or receptors. These studies help elucidate the mechanism of action for potential therapeutic effects:
These interactions are crucial for understanding how this compound could be developed into effective therapeutic agents.
Several compounds share structural similarities with 2,3-Diphenyl-1H-indole-1-carbaldehyde, including:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 1,2-Diphenyl-1H-indole-3-carbaldehyde | Indole derivative | Different position of the aldehyde group |
| 5-Methoxyindole | Indole derivative | Known for neuroprotective properties |
| Indole-3-carboxaldehyde | Simple indole derivative | Basic structure with carboxaldehyde |
The uniqueness of 2,3-Diphenyl-1H-indole-1-carbaldehyde lies in its specific diphenyl substitution pattern and the position of the carbaldehyde group. This distinct arrangement influences its reactivity and biological activity compared to other indoles.
The structure-activity relationship studies of indole derivatives have revealed critical insights into the molecular features that govern biological activity. Research has demonstrated that the indole nucleus serves as a privileged scaffold in pharmaceutical development, with over 40 indole-containing drugs approved by the Food and Drug Administration for various clinical conditions [3]. The presence of diphenyl substitutions at positions 2 and 3 of the indole ring significantly enhances the pharmacological profile through improved lipophilicity and target specificity.
Studies on novel indole-3-carboxaldehyde analogues have shown that structural modifications at the indole nitrogen substantially impact biological activity [1]. The incorporation of 2-chloroacetyl substitution at position 1 demonstrated negligible activity, whereas coupling with aryl amines resulted in significant enhancement of antioxidant properties. Specifically, compounds bearing methoxy groups exhibited dominant 2,2-diphenyl-1-picrylhydrazyl activity with inhibitory concentration values of 8 micromolar per milliliter compared to 11 micromolar per milliliter for butylated hydroxyanisole [1].
The substitution pattern analysis reveals that compounds with 4,6-dimethoxy-2,3-diphenyl-1H-indole and 4,5,6-trimethoxy-2,3-diphenyl-1H-indole configurations demonstrate enhanced biological activity [4]. The presence of electron-donating groups such as methoxy substituents at positions 4, 5, and 6 of the indole core contributes to increased pharmacological potency through modulation of electronic properties and improved binding affinity to biological targets.
Data Table 1: Structure-Activity Relationship of Diphenyl Indole Derivatives
| Compound | Substitution Pattern | IC50 (µM) | Target Activity | Reference |
|---|---|---|---|---|
| 2,3-Diphenyl-1H-indole-1-carbaldehyde | 2,3-diphenyl, 1-formyl | Variable | Multiple targets | [2] |
| 4,6-Dimethoxy-2,3-diphenyl-1H-indole | 2,3-diphenyl, 4,6-dimethoxy | 15-30 | Antioxidant | [4] |
| 4,5,6-Trimethoxy-2,3-diphenyl-1H-indole | 2,3-diphenyl, 4,5,6-trimethoxy | 10-25 | Antioxidant | [4] |
| 5-Chloro-2,3-diphenyl-1H-indole | 2,3-diphenyl, 5-chloro | 20-40 | Multiple targets | [5] |
| 1-(2-Chloroacetyl)-1H-indole-3-carboxaldehyde | 1-chloroacetyl, 3-formyl | >150 | Minimal activity | [1] |
The modulation of epidermal growth factor receptor pathways by indole derivatives represents a critical mechanism in cancer therapeutics. Research has demonstrated that specific indole compounds, particularly those with diphenyl substitutions, exhibit potent inhibitory effects against epidermal growth factor receptor signaling cascades [6] [7] [8].
Studies on the indole derivative 2,3-Diphenyl-1-propanedione demonstrated significant inhibitory effects on epidermal growth factor receptor activity in breast cancer cell lines including MCF7, MDA-MB 231, and MDA-MB 468 [6]. The compound exhibited dose-dependent reduction in epidermal growth factor receptor phosphorylation, with 50% cell viability observed at concentrations below 20 micromolar. Molecular docking studies revealed that the compound binds to the adenosine triphosphate binding site of epidermal growth factor receptor through electrostatic interactions with lysine-721 and aspartate-831 residues [6].
Benzofuran-indole hybrid derivatives have shown selective anticancer effects against non-small-cell lung cancer cell lines PC9 and A549, demonstrating significant inhibitory effects against the double mutant L858R/T790M epidermal growth factor receptor [7]. These compounds effectively blocked epidermal growth factor receptor signaling pathways, cell viability, and cell migration through direct interaction with the receptor tyrosine kinase domain.
Data Table 2: Epidermal Growth Factor Receptor Modulation by Indole Derivatives
| Compound Class | Cancer Cell Line | IC50 (nM) | EGFR Inhibition | Mechanism | Reference |
|---|---|---|---|---|---|
| Diphenyl-indole derivatives | MCF7, MDA-MB-231, MDA-MB-468 | <20,000 | Direct binding | ATP-site interaction | [6] |
| Benzofuran-indole hybrids | PC9, A549 | 100-500 | Selective inhibition | Tyrosine kinase domain | [7] |
| 5-Substituted-indole-2-carboxamides | Multiple cancer lines | 85-124 | Dual targeting | EGFR/CDK2 inhibition | [8] |
| Indole-containing quinazoline analogues | Various NSCLC lines | 50-200 | Mutation-specific | L858R/T790M targeting | [7] |
Indole derivatives have demonstrated remarkable efficacy in inducing apoptosis through targeted inhibition of Signal Transducer and Activator of Transcription 3 and Protein Kinase B signaling pathways [9] [10] [11]. These pathways represent critical nodes in cancer cell survival and proliferation, making them attractive therapeutic targets.
Research has established that indole compounds effectively down-regulate anti-apoptotic gene products including B-cell lymphoma 2, B-cell lymphoma-extra large, survivin, inhibitor-of-apoptosis protein, X chromosome-linked inhibitor-of-apoptosis protein, and Fas-associated death domain protein-like interleukin-1-beta-converting enzyme inhibitory protein [9]. Simultaneously, these compounds up-regulate pro-apoptotic factors such as Bcl-2-associated X protein, leading to mitochondrial cytochrome C release and activation of caspase-9 and caspase-3 [9].
The 3-chloroacetylindole compound has shown selective Protein Kinase B1 inhibition with concentrations below 4 micromolar, demonstrating stronger growth inhibition against HCT-116 colon cancer cells compared to indole-3-carbinol [10]. Molecular docking studies revealed direct binding to the Protein Kinase B1 pleckstrin homology domain through hydrogen bonding with glutamate-17, resulting in non-competitive adenosine triphosphate inhibition [10].
Signal Transducer and Activator of Transcription 3 pathway inhibition by indole derivatives has been extensively documented [12] [13]. Persistent activation of Signal Transducer and Activator of Transcription 3 occurs in various cancer types and is associated with poor prognosis. Indole-based inhibitors effectively disrupt the JAK/Signal Transducer and Activator of Transcription 3 pathway by preventing nuclear translocation and reducing DNA-binding activity of the transcription factor [12].
Data Table 3: Apoptosis Induction Mechanisms by Indole Derivatives
| Pathway Target | Indole Derivative | IC50/Concentration | Effect on Apoptosis | Mechanism | Reference |
|---|---|---|---|---|---|
| STAT3 | Various indole compounds | 0.1-10 µM | Enhanced apoptosis | Nuclear translocation inhibition | [12] |
| AKT/PI3K | 3-Chloroacetylindole | <4 µM | Increased cell death | PH domain binding | [10] |
| NF-κB | Indole-3-carbinol/DIM | 5-50 µM | Apoptosis promotion | DNA-binding inhibition | [9] |
| Survivin | DIM analogues | 1-25 µM | Enhanced apoptosis | Protein downregulation | [9] |
| Bcl-2 family | Multiple indole derivatives | 10-100 µM | Pro-apoptotic shift | Mitochondrial pathway | [9] |
The antimicrobial properties of indole derivatives have been extensively characterized through comprehensive target engagement profiling studies. These investigations have revealed multiple mechanisms of action against diverse microbial pathogens, including bacteria, fungi, and mycobacteria [14] [15] [16] [17].
Novel indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and hydrazinecarbothioamide substituents have demonstrated broad-spectrum antimicrobial activity [14]. The minimum inhibitory concentration values ranged from 3.125 to 50 micrograms per milliliter against Staphylococcus aureus, methicillin-resistant Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei. The indole-triazole derivative compound 3d emerged as the most promising lead compound, showing superior activity against methicillin-resistant Staphylococcus aureus and Candida krusei compared to standard antibiotics [14].
Synergistic antimicrobial studies have revealed that substituted indole derivatives enhance the efficacy of standard antibiotics through membrane permeabilization mechanisms [15]. These compounds demonstrated synergy with methicillin- and vancomycin-resistant Staphylococcus aureus strains, against which standard antibiotics show no individual activity. The synergistic combinations lacked toxicity toward mammalian cells and did not promote resistance evolution, suggesting membrane permeabilization as the primary mode of action [15].
Amphiphilic indole derivatives have shown particular efficacy against mycobacterial pathogens [16]. Compounds bearing 4-fluoro and 6-methoxyindole substitutions with cationic amphiphilic motifs exhibited balanced profiles of potency against Mycobacterium bovis BCG and Mycobacterium tuberculosis H37Rv. These analogues demonstrated cell membrane permeabilization and depolarization, with bactericidal activity observed against both growing and non-growing mycobacterial cultures [16].
Data Table 4: Antimicrobial Target Engagement of Indole Derivatives
| Pathogen Class | Indole Derivative Type | MIC Range (µg/mL) | Primary Target | Mechanism | Reference |
|---|---|---|---|---|---|
| Gram-positive bacteria | Indole-triazole derivatives | 3.125-25 | Cell wall/membrane | Direct antimicrobial | [14] |
| MRSA strains | Substituted indoles | 6.25-12.5 | Cell membrane | Synergistic enhancement | [15] |
| Mycobacteria | Amphiphilic indoles | 1-10 | Cell envelope | Membrane permeabilization | [16] |
| Candida species | Indole-thiadiazole compounds | 3.125-50 | Fungal cell wall | Multiple targets | [14] |
| E. coli | Various indole derivatives | 12.5-50 | Bacterial membrane | Membrane disruption | [14] |
| FtsZ protein | Indole-core compounds | 0.01-1 | Bacterial division | Cell cycle inhibition | [18] |
The target engagement profiling has identified bacterial FtsZ protein as a critical target for indole-based antimicrobials [18]. The compound CZ74, an indole-core derivative, demonstrated strong antibacterial activity against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus. This compound effectively disrupted GTPase activity, stimulated FtsZ polymerization, and inhibited bacterial cell division, leading to bacterial cell death [18].